3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxothiazolidinone core, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with various substituents on the phenyl or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with specific enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexyl-5-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 3-Hexyl-5-((1-phenyl-3-(furan-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 3-Hexyl-5-((1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features The presence of the thiophene ring, the pyrazole core, and the thioxothiazolidinone moiety provides a unique set of chemical and biological properties
Properties
CAS No. |
307953-05-5 |
---|---|
Molecular Formula |
C23H23N3OS3 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3OS3/c1-2-3-4-8-13-25-22(27)20(30-23(25)28)15-17-16-26(18-10-6-5-7-11-18)24-21(17)19-12-9-14-29-19/h5-7,9-12,14-16H,2-4,8,13H2,1H3/b20-15- |
InChI Key |
JSQIQVYGKQHRDE-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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